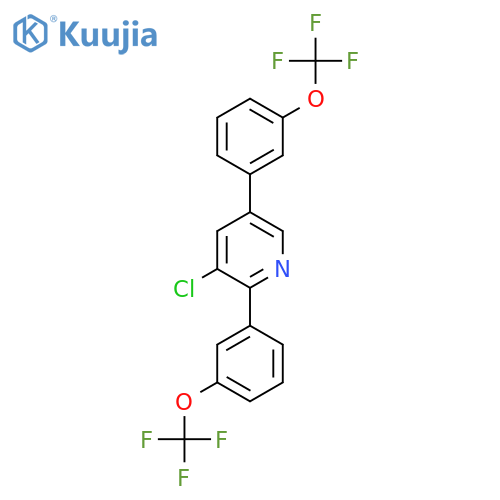Cas no 1261483-36-6 (2,5-Bis(3-(trifluoromethoxy)phenyl)-3-chloropyridine)
2,5-ビス(3-(トリフルオロメトキシ)フェニル)-3-クロロピリジンは、高度にフッ素化された芳香族化合物であり、特に電子材料や医農薬中間体としての応用が期待されています。3位の塩素原子と2,5位のトリフルオロメトキシフェニル基により、分子の極性と安定性が向上しています。この構造的特徴から、耐熱性や化学的安定性に優れ、有機合成における多様な反応性を示します。また、フッ素原子の導入により親油性が調整可能で、材料科学分野での機能性材料開発にも適しています。

1261483-36-6 structure
商品名:2,5-Bis(3-(trifluoromethoxy)phenyl)-3-chloropyridine
CAS番号:1261483-36-6
MF:C19H10ClF6NO2
メガワット:433.731625080109
CID:4988001
2,5-Bis(3-(trifluoromethoxy)phenyl)-3-chloropyridine 化学的及び物理的性質
名前と識別子
-
- 2,5-Bis(3-(trifluoromethoxy)phenyl)-3-chloropyridine
-
- インチ: 1S/C19H10ClF6NO2/c20-16-9-13(11-3-1-5-14(7-11)28-18(21,22)23)10-27-17(16)12-4-2-6-15(8-12)29-19(24,25)26/h1-10H
- InChIKey: GKDRABXJDPQZQU-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(=CN=C1C1C=CC=C(C=1)OC(F)(F)F)C1C=CC=C(C=1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 29
- 回転可能化学結合数: 4
- 複雑さ: 532
- 疎水性パラメータ計算基準値(XlogP): 7.1
- トポロジー分子極性表面積: 31.4
2,5-Bis(3-(trifluoromethoxy)phenyl)-3-chloropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013002226-1g |
2,5-Bis(3-(trifluoromethoxy)phenyl)-3-chloropyridine |
1261483-36-6 | 97% | 1g |
$1519.80 | 2023-09-03 | |
| Alichem | A013002226-250mg |
2,5-Bis(3-(trifluoromethoxy)phenyl)-3-chloropyridine |
1261483-36-6 | 97% | 250mg |
$484.80 | 2023-09-03 | |
| Alichem | A013002226-500mg |
2,5-Bis(3-(trifluoromethoxy)phenyl)-3-chloropyridine |
1261483-36-6 | 97% | 500mg |
$839.45 | 2023-09-03 |
2,5-Bis(3-(trifluoromethoxy)phenyl)-3-chloropyridine 関連文献
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
1261483-36-6 (2,5-Bis(3-(trifluoromethoxy)phenyl)-3-chloropyridine) 関連製品
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
